Cas no 1502286-08-9 (1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine)

1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine is a heterocyclic compound featuring a piperazine core substituted with a 2-methyl-1,3-oxazol-4-ylmethyl group. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a valuable intermediate in the synthesis of biologically active molecules. Its oxazole moiety enhances metabolic stability and binding affinity, while the piperazine scaffold offers flexibility for further functionalization. The compound exhibits favorable solubility and reactivity, making it suitable for use in medicinal chemistry and drug discovery. Its well-defined synthetic pathway ensures consistent purity and scalability, supporting its utility in research and industrial settings. This compound is particularly relevant in the development of CNS-targeting agents and antimicrobial derivatives.
1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine structure
1502286-08-9 structure
Product Name:1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine
CAS No:1502286-08-9
MF:C9H15N3O
MW:181.234901666641
CID:5578202
PubChem ID:82503884
Update Time:2025-11-01

1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine
    • 1-(2-Methyl-oxazol-4-ylmethyl)-piperazine
    • Piperazine, 1-[(2-methyl-4-oxazolyl)methyl]-
    • Inchi: 1S/C9H15N3O/c1-8-11-9(7-13-8)6-12-4-2-10-3-5-12/h7,10H,2-6H2,1H3
    • InChI Key: YTXYVZNJYMENDB-UHFFFAOYSA-N
    • SMILES: N1(CC2=COC(C)=N2)CCNCC1

Computed Properties

  • Exact Mass: 181.122
  • Monoisotopic Mass: 181.122
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.3A^2
  • XLogP3: 0

1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M142421-100mg
1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazine
1502286-08-9
100mg
$ 160.00 2022-06-04
TRC
M142421-500mg
1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazine
1502286-08-9
500mg
$ 590.00 2022-06-04
TRC
M142421-1g
1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazine
1502286-08-9
1g
$ 910.00 2022-06-04
Chemenu
CM505989-1g
2-Methyl-4-(piperazin-1-ylmethyl)oxazole
1502286-08-9 97%
1g
$*** 2023-03-30
Life Chemicals
F2167-6333-0.25g
1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine
1502286-08-9 95%+
0.25g
$570.0 2023-09-06
Life Chemicals
F2167-6333-0.5g
1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine
1502286-08-9 95%+
0.5g
$600.0 2023-09-06
Life Chemicals
F2167-6333-1g
1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine
1502286-08-9 95%+
1g
$632.0 2023-09-06
Life Chemicals
F2167-6333-2.5g
1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine
1502286-08-9 95%+
2.5g
$1264.0 2023-09-06
Life Chemicals
F2167-6333-5g
1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine
1502286-08-9 95%+
5g
$1896.0 2023-09-06
Life Chemicals
F2167-6333-10g
1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine
1502286-08-9 95%+
10g
$2654.0 2023-09-06

1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine Related Literature

Additional information on 1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine

1-[(2-Methyl-1,3-Oxazol-4-yl)methyl]Piperazine: A Comprehensive Overview

The compound with CAS No. 1502286-08-9, commonly referred to as 1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine, is a structurally unique organic compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound is characterized by its piperazine ring system, which is a six-membered ring containing two nitrogen atoms, and its oxazole substituent, which adds complexity to its molecular structure. The oxazole moiety, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, is further substituted with a methyl group at the 2-position, enhancing the compound's chemical diversity.

Recent studies have highlighted the potential of 1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine in various applications. In the realm of drug discovery, this compound has been explored for its ability to modulate key biological targets. For instance, researchers have investigated its role as a ligand in G-protein coupled receptor (GPCR) signaling pathways, which are critical in numerous physiological processes. The piperazine core of the molecule is known to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, making it an attractive scaffold for drug development.

The synthesis of 1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine involves a multi-step process that typically begins with the preparation of the oxazole ring. This is often achieved through a Paal-Knorr synthesis or other condensation reactions involving carbonyl compounds and ammonia derivatives. The subsequent functionalization of the oxazole ring with a methyl group and its coupling with the piperazine moiety require precise control over reaction conditions to ensure high yields and product purity.

One of the most promising areas of research involving this compound is its application in neuroscience. Studies have demonstrated that 1-(oxazolylmethyl)piperazines can act as potent inhibitors of certain enzymes involved in neurotransmitter metabolism. For example, this compound has shown potential as a monoamine oxidase (MAO) inhibitor, which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease. The ability of this compound to cross the blood-brain barrier (BBB) efficiently further underscores its potential in central nervous system (CNS) drug development.

In addition to its pharmacological applications, 1-(oxazolylmethyl)piperazines have also been explored for their role in materials science. The unique electronic properties of the oxazole ring and the piperazine backbone make this compound a candidate for use in organic electronics. Researchers have investigated its potential as a component in light-emitting diodes (LEDs) and other optoelectronic devices due to its ability to facilitate charge transport within molecular systems.

From an environmental perspective, there is growing interest in understanding the ecological impact of compounds like 1-(oxazolylmethyl)piperazines. As part of green chemistry initiatives, scientists are exploring more sustainable methods for synthesizing such compounds while minimizing waste and energy consumption. This includes the use of catalytic processes and renewable feedstocks to produce these molecules on an industrial scale.

In conclusion, 1-(oxazolylmethyl)piperazines, represented by CAS No. 1502286-08-9, are versatile compounds with diverse applications across multiple disciplines. Their unique chemical structure provides a foundation for innovative research in drug discovery, materials science, and environmental chemistry. As ongoing studies continue to uncover new properties and uses for this compound, it remains at the forefront of scientific exploration and technological advancement.

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.